molecular formula C10H15NO2S B8402607 N-furfurylthioethylpropionamide

N-furfurylthioethylpropionamide

Cat. No. B8402607
M. Wt: 213.30 g/mol
InChI Key: ZQWQEXYAHRRTIN-UHFFFAOYSA-N
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Patent
US04539416

Procedure details

In this example furfurylmercaptan and 2-ethyl-2-oxazoline are reacted to form N-furfurylthioethylpropionamide. Furfurylmercaptan (13.04 grams, 0.11 mols) is heated under nitrogen to 155° C. in a flask. 2-Ethyl-2-oxazoline (11.4 grams, 0.115 mols) is slowly added from a dropping funnel over a period of two hours. The mixture is post-reacted at 155° C. for an additional 11/2 hours. The product is isolated by distillation at reduced pressure: BP 136°-137° C. at 0.2 millimeters Hg. The spectral and elemental analyses correspond to those of the N-furfurylthioethylpropionamide mentioned above. Analysis for the crude reaction mixture by internal standard gas/liquid chromatography shows 1.7 weight percent 2-ethyl-2-oxazoline, 0.8 weight percent furfurylmercaptan and 95.8 weight percent N-(2-furfurylthioethyl)propionamide. This is a reaction yield based on starting materials of 96 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[CH2:8]([C:10]1[O:11][CH2:12][CH2:13][N:14]=1)[CH3:9]>>[CH2:1]([S:7][CH2:12][CH2:13][NH:14][C:10](=[O:11])[CH2:8][CH3:9])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1OCCN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CO1)SCCNC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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